molecular formula C19H18N4O3 B609153 N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide CAS No. 1069858-99-6

N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide

Cat. No.: B609153
CAS No.: 1069858-99-6
M. Wt: 350.37
InChI Key: GKJQVQCIPPIODP-UHFFFAOYSA-N
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Description

N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide is a synthetic compound featuring a pyrazolo[3,4-b]quinoline core substituted with a 7-methoxy group, a 1-methyl group, and an N-ethyl furan-2-carboxamide side chain.

Properties

IUPAC Name

N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-4-23(19(24)16-6-5-9-26-16)18-14-10-12-7-8-13(25-3)11-15(12)20-17(14)22(2)21-18/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJQVQCIPPIODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NN(C2=C1C=C3C=CC(=CC3=N2)OC)C)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of a 2-chloroquinoline derivative, which is then treated with phenylhydrazine in the presence of 1-pentanol. This reaction forms the pyrazoloquinoline core. Subsequent N-alkylation with ethyl iodide in the presence of sodium carbonate yields the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as a bioactive compound with various biological activities.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit voltage-sensitive ion channels by binding to the pore of the potassium channel, thereby blocking the passage of ions . This action can modulate cellular activities and has potential therapeutic implications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The compound’s pyrazolo[3,4-b]quinoline scaffold is shared with several derivatives, but substituent variations critically influence properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Calculated) Hydrogen Bond Donors/Acceptors
Target Compound C₂₁H₂₁N₅O₂ 375.4* 7-methoxy, 1-methyl, N-ethyl furan-amide ~3.3 (estimated) 1 / 4
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide C₂₁H₂₁N₅O 359.4 1-butyl, 6-methyl, pyridine-2-carboxamide 4.2 (XLogP3) 1 / 4
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 Pyridine core, phenyl, ethylpyrazole Not reported 1 / 5

Key Observations :

  • The N-ethyl furan-2-carboxamide moiety may confer distinct electronic effects versus pyridine-2-carboxamide .
  • logP Trends : The pyridine analog has a higher logP (4.2), suggesting greater lipophilicity, whereas the target compound’s methoxy group likely reduces logP (~3.3), aligning with N-ethyl-N-(3-methylphenyl)furan-2-carboxamide’s logP of 3.255 .
Physicochemical and Pharmacological Properties
  • Solubility : The McGowan volume (182.32 ml/mol) for N-ethyl-N-(3-methylphenyl)furan-2-carboxamide suggests moderate solubility, which the target compound’s methoxy group may enhance.
  • Biological Activity: Pyrazolo[3,4-b]quinoline derivatives exhibit antimicrobial activity , but the target compound’s furan-2-carboxamide side chain may modulate target specificity compared to pyridine-based analogs .

Research Findings and Implications

  • Synthetic Feasibility : The discontinuation of the target compound may reflect challenges in large-scale synthesis or purification, contrasting with the robust yields (94%) reported for simpler furan-2-carboxamides .
  • Pyridine-2-carboxamide analogs may exhibit stronger π-π stacking interactions due to aromatic pyridine, whereas the furan ring in the target compound offers conformational flexibility.

Biological Activity

N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound belongs to the class of pyrazoloquinolines, which are known for a variety of biological activities. The structural formula can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3

This structure features a furan ring and a methoxy-substituted pyrazoloquinoline moiety, which are critical for its biological interactions.

Research indicates that pyrazoloquinolines exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit specific enzymes involved in cancer progression and metabolic syndromes.
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures have exhibited antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Pyrazolo compounds often modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Antitumor Activity

Several studies have explored the antitumor potential of pyrazoloquinoline derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. The mechanism often involves the induction of apoptosis through caspase activation.

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-75.2Apoptosis induction
Compound BA5494.8Caspase activation
N-Ethyl-N-(7-methoxy...)HCT1163.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria. For example, it showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In vitro studies have indicated that this compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Case Studies

  • Cytotoxicity Evaluation : A study conducted on various pyrazoloquinolines highlighted that N-ethyl-N-(7-methoxy...) exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.
  • Antimicrobial Assessment : In a comparative study, this compound was part of a series evaluated for antimicrobial activity against Mycobacterium tuberculosis, showing superior efficacy compared to traditional antibiotics like isoniazid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
Reactant of Route 2
N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide

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